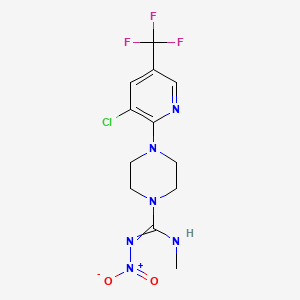
(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide
Descripción general
Descripción
(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide is a useful research compound. Its molecular formula is C12H14ClF3N6O2 and its molecular weight is 366.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₂H₁₃ClF₃N₅O₂
- CAS Number: 1823194-80-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific pathways critical for bacterial viability and virulence, particularly through the inhibition of phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell function.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antibacterial Activity | Exhibits significant antibacterial properties against various strains, including MRSA. |
| Enzyme Inhibition | Inhibits Sfp-PPTase with submicromolar potency, affecting bacterial metabolism. |
| Toxicity Profile | Low cytotoxicity in human cells, indicating potential for therapeutic use. |
Case Studies and Research Findings
-
Inhibition of Bacterial Growth
- A study demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves targeting the Sfp-PPTase enzyme, crucial for bacterial survival. This was evidenced by assays showing an IC₅₀ value in the low micromolar range .
- Selectivity for Bacterial Enzymes
-
Structure-Activity Relationship (SAR) Studies
- SAR studies revealed that modifications to the pyridine and piperazine moieties significantly affect potency and selectivity. For instance, adding electron-withdrawing groups diminished activity, while certain substitutions enhanced it, indicating that specific structural features are critical for maintaining biological efficacy .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Antibacterial Activity
Recent studies have highlighted the compound's role as an inhibitor of phosphopantetheinyl transferases (PPTases), which are critical for bacterial viability. Research indicates that derivatives of this compound can exhibit submicromolar inhibition against bacterial Sfp-PPTase without affecting human orthologues, making them promising candidates for selective antibacterial therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperazine ring and the pyridine moiety can significantly impact the compound's potency against bacterial targets. For instance, the introduction of electron-withdrawing groups has been found to enhance activity, while alterations that disrupt the nitrogen positioning within the structure tend to reduce efficacy .
Case Studies
-
Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
- A derivative of (Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide was tested against MRSA strains. Results indicated effective antibacterial activity at low concentrations, suggesting its potential as a treatment option for resistant bacterial infections .
- Chemical Genetic Studies :
Pharmacological Insights
The compound's pharmacological profile suggests it may also interact with various biological pathways beyond mere antibacterial activity. Its ability to selectively inhibit PPTases opens avenues for exploring its use in treating diseases linked to bacterial virulence factors. The specificity towards bacterial enzymes over human counterparts is particularly noteworthy, as it minimizes potential side effects associated with broad-spectrum antibiotics .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N6O2/c1-17-11(19-22(23)24)21-4-2-20(3-5-21)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWNRPILIIUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=N[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















